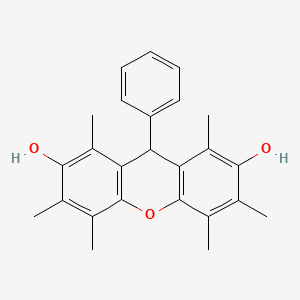
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core, which is a polycyclic aromatic hydrocarbon, linked to an undecyl chain terminated with an octyldisulfanyl group and a carboxylate ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate typically involves multiple steps, starting with the preparation of the anthracene-2-carboxylic acid. This intermediate is then esterified with 11-(octyldisulfanyl)undecanol under acidic conditions to form the desired ester. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and an organic solvent like dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The anthracene core can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene core’s photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism by which 11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate exerts its effects is largely dependent on its structural features. The anthracene core can interact with various molecular targets through π-π stacking interactions, while the disulfide bond can undergo redox reactions, influencing cellular redox states. The carboxylate ester group can be hydrolyzed to release the active anthracene-2-carboxylic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene-2-carboxylic acid: Lacks the undecyl and octyldisulfanyl groups, making it less hydrophobic and less versatile in applications.
11-(Octyldisulfanyl)undecanol: Lacks the anthracene core, limiting its use in photophysical studies.
Anthracene-2-carboxylate esters: Various esters with different alkyl chains can be compared to highlight the unique properties imparted by the undecyl and octyldisulfanyl groups.
Uniqueness
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate stands out due to its combination of hydrophobicity, redox-active disulfide bond, and photophysical properties of the anthracene core. This unique combination makes it a valuable compound for a wide range of scientific applications.
Propriétés
Numéro CAS |
383124-35-4 |
|---|---|
Formule moléculaire |
C34H48O2S2 |
Poids moléculaire |
552.9 g/mol |
Nom IUPAC |
11-(octyldisulfanyl)undecyl anthracene-2-carboxylate |
InChI |
InChI=1S/C34H48O2S2/c1-2-3-4-5-12-17-24-37-38-25-18-13-10-8-6-7-9-11-16-23-36-34(35)32-22-21-31-26-29-19-14-15-20-30(29)27-33(31)28-32/h14-15,19-22,26-28H,2-13,16-18,23-25H2,1H3 |
Clé InChI |
UFMQAAHUPFVFDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSSCCCCCCCCCCCOC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


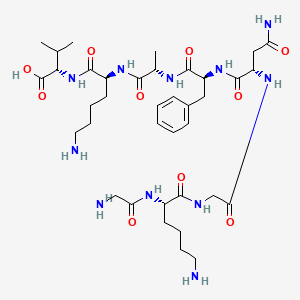
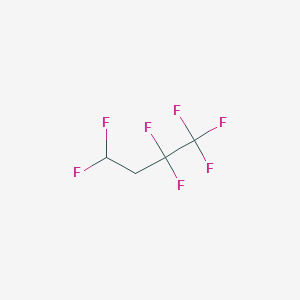
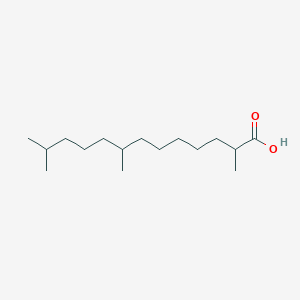
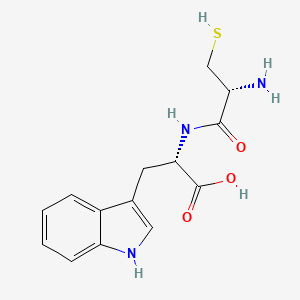

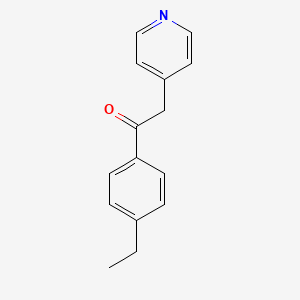
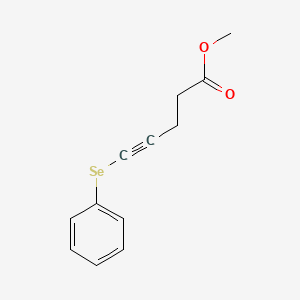
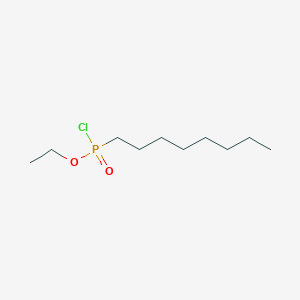
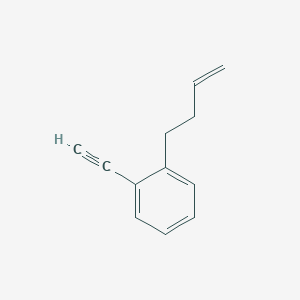
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
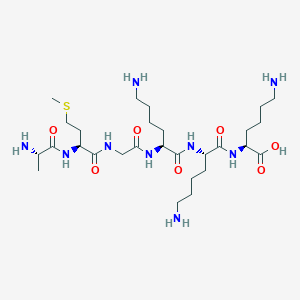
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
